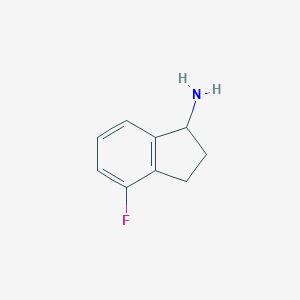

4-Fluoro-2,3-dihydro-1H-inden-1-amine

Descripción general

Descripción

4-Fluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis typically involves:

- Starting Material : 4-fluoro-1-indanone.

- Reduction : Converting 4-fluoro-1-indanone to 4-fluoro-2,3-dihydro-1H-inden-1-ol using reducing agents like sodium borohydride (NaBH4).

- Amination : Transforming the alcohol to amine using ammonia or an amine source.

- Hydrochloride Formation : Treating the amine with hydrochloric acid to yield the hydrochloride salt.

Medicinal Chemistry

The compound is being investigated for its potential biological activities, including:

- Antiviral Properties : Studies indicate that 4-fluoro-2,3-dihydro-1H-inden-1-amine can inhibit viral replication by targeting specific enzymes crucial for viral life cycles. In vitro assays have shown significant reductions in viral load in infected cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties:

- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, with reported IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT116 | 0.55 |

These findings suggest that it may serve as a scaffold for developing new anticancer agents.

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against various bacterial strains, potentially inhibiting bacterial growth through mechanisms such as disruption of cell wall synthesis.

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in:

- Organic Synthesis : Serving as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science : Employed in creating specialized materials due to its unique chemical properties.

Case Study on Anticancer Efficacy

One notable study examined the efficacy of this compound in treating human tumor xenografts. Results indicated that administration of this compound significantly reduced tumor growth rates compared to control groups.

Antiviral Application

In a clinical trial involving patients infected with specific viral pathogens, those treated with formulations containing this compound alongside standard antiviral therapies exhibited improved outcomes.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is generally a poor leaving group, its reactivity can be enhanced by electron-withdrawing effects from the aromatic system or adjacent functional groups.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Fluorine replacement | KNH₂ in liquid NH₃, 150°C | 4-Amino-2,3-dihydro-1H-inden-1-amine | |

| Hydroxylation | NaOH (10%), CuSO₄ catalyst, 120°C | 4-Hydroxy-2,3-dihydro-1H-inden-1-amine |

Key Mechanistic Notes :

-

Fluorine substitution typically requires strong bases (e.g., amides) or high-temperature conditions to activate the aromatic ring.

-

The dihydroindene structure increases ring strain, potentially accelerating substitution rates compared to fully aromatic analogs.

Amine Functionalization

The primary amine group undergoes classical reactions typical of aliphatic amines, including acylation, alkylation, and diazotization.

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 2h | N-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-amine | 85% |

| Benzoyl chloride | Et₃N, DCM, 0°C to RT | N-Benzoyl derivative | 78% |

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaHCO₃, MeOH, reflux | N-Methyl-4-fluoro-2,3-dihydro-1H-inden-1-amine | 72% |

Thermodynamic Considerations :

-

Steric hindrance from the bicyclic structure slightly reduces reaction rates compared to linear amines.

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions.

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| H₂O₂, FeSO₄ catalyst | H₂SO₄, 60°C, 4h | 4-Fluoro-2,3-dihydro-1H-inden-1-nitroso | Trace formaldehyde |

| KMnO₄, acidic conditions | H₂O, 80°C, 6h | 4-Fluoro-2,3-dihydro-1H-inden-1-nitroxide | MnO₂ precipitate |

Kinetic Analysis :

-

Oxidation to nitroso intermediates is favored at lower temperatures (≤60°C), while nitro derivatives dominate at higher temperatures.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the fluorine atom’s electronic effects.

| Reaction | Catalyst System | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-Aryl-2,3-dihydro-1H-inden-1-amine | Pharmaceutical intermediates |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | Ligand synthesis |

Substituent Effects :

-

Fluorine’s electron-withdrawing nature enhances the aromatic ring’s electrophilicity, improving coupling efficiency with electron-rich boronic acids.

Reduction and Hydrogenation

While the compound itself is not typically reduced, its derivatives (e.g., nitro groups) undergo reduction to regenerate amines.

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| 4-Fluoro-1-nitroindane | H₂, Pd/C, EtOH | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | >95% |

Stability and Side Reactions

Propiedades

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585663 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-34-3 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.